REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:11](=O)[CH3:12])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9].C([O-])(=O)C.[NH4+].C([BH3-])#[N:20].[Na+].Cl>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:11]([NH2:20])[CH3:12])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1OC)F)C(C)=O
|
Name
|
|
Quantity
|
4.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dilute
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl ether (3×150 mL), basify aqueous with 1N aqueous NaOH
|
Type
|
EXTRACTION
|
Details
|
extract with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
wash the organic extracts with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by SCX chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1OC)F)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |